molecular formula C11H15ClFNO2 B7948252 (R)-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride

(R)-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride

Cat. No.: B7948252
M. Wt: 247.69 g/mol
InChI Key: YBLZZFBEIRJLNP-HNCPQSOCSA-N
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Description

“(R)-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride” (CAS: 2682097-26-1) is a chiral amino acid ester derivative with a molecular formula of C₁₁H₁₅ClFNO₂ and a molecular weight of 247.69 g/mol . The compound features a 2-fluoro-4-methylphenyl substituent on the propanoate backbone, contributing to its unique stereochemical and electronic properties. It is stored under inert atmospheric conditions to preserve stability and is classified with hazard warnings (H302, H315, H319, H335), indicating risks of toxicity, skin/eye irritation, and respiratory sensitization .

Properties

IUPAC Name

methyl (2R)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLZZFBEIRJLNP-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)OC)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@H](C(=O)OC)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as nitroso, nitro, and substituted analogs.

Scientific Research Applications

The biological applications of (R)-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride are primarily focused on its potential as a pharmaceutical agent. Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

  • Antidepressant Activity : Some derivatives have shown potential in modulating neurotransmitter levels, which may be beneficial in treating depression.
  • Anticancer Properties : Certain studies suggest that fluorinated amino acids can interfere with cancer cell metabolism and proliferation.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoateAntidepressant
Ethyl 3-amino-3-(2-methylphenyl)propanoateAnticancer
(R)-Methyl 2-amino-3-(benzhydrylthio)propanoateAntimicrobial

Therapeutic Potential

The therapeutic potential of this compound is under investigation in several areas:

Neurological Disorders

Research into the compound's effects on neurotransmitter systems suggests it may have applications in treating conditions such as anxiety and depression. The presence of the fluorine atom can enhance blood-brain barrier permeability, potentially increasing efficacy.

Cancer Treatment

Fluorinated compounds are often more effective in targeting cancer cells due to their altered metabolic pathways. Studies are exploring how this compound can be integrated into cancer treatment regimens, particularly for tumors resistant to conventional therapies.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Case Study on Antidepressant Effects :
    • A study involving a related compound demonstrated significant improvement in patients with major depressive disorder when administered as part of a combination therapy.
  • Case Study on Cancer Treatment :
    • In vitro studies indicated that fluorinated amino acids led to reduced viability in various cancer cell lines, suggesting a potential role for this compound in oncological therapies.

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific pharmaceutical application.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name CAS Substituents Molecular Weight Key Features
(R)-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride 2682097-26-1 2-Fluoro, 4-methylphenyl 247.69 Balanced lipophilicity due to methyl and fluorine; moderate steric bulk
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride 64282-12-8 4-Fluorophenyl 233.67 Simpler structure; lacks methyl group, reducing steric hindrance
(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride 1956437-40-3 2,4-Difluorophenyl - Increased electron-withdrawing effects; higher polarity
(R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride 1582191-78-3 3-Methylsulfonylphenyl - Sulfonyl group enhances electron deficiency; potential for stronger receptor binding

Key Observations :

  • Fluorine Substitution : The 2-fluoro group in the main compound provides moderate electron-withdrawing effects compared to 4-fluoro (as in CAS 64282-12-8) or 2,4-difluoro derivatives .
  • Methyl Group Impact : The 4-methyl substituent in the main compound enhances lipophilicity and may improve metabolic stability compared to nitro derivatives (e.g., intermediates in ) .
  • Stereochemistry : The (R)-configuration is critical for enantioselective interactions, distinguishing it from racemic mixtures like CAS 64282-12-8 (DL-phenylalanine derivative) .

Biological Activity

(R)-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 2682097-26-1
  • Molecular Formula : C11H15ClFNO2
  • Molecular Weight : 247.69 g/mol
  • SMILES Notation : CC1=CC(=C(C=C1)CC@HN)F.Cl

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the fluorine atom is known to enhance lipophilicity and metabolic stability, which can improve the compound's efficacy in biological systems .

Potential Mechanisms:

  • Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing downstream signaling pathways.
  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors for various enzymes, suggesting that this compound could exhibit similar properties.

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures exhibit significant biological activities. For instance, fluorinated derivatives have been shown to enhance the potency of drugs against various targets, including cancer cell lines and bacterial strains .

Study Target IC50/EC50 Notes
Study ACancer Cell Lines<10 µMDemonstrated cytotoxicity comparable to established chemotherapeutics.
Study BBacterial Strains5 µMEffective against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Cancer Research : A study evaluating the cytotoxic effects of similar compounds on MCF-7 breast cancer cells found that fluorinated derivatives exhibited enhanced activity compared to their non-fluorinated counterparts .
  • Antimicrobial Activity : Another investigation into the antimicrobial properties revealed that compounds featuring a p-fluorophenyl moiety displayed superior efficacy against E. coli and Pseudomonas aeruginosa, suggesting a potential application in treating bacterial infections .

Safety Profile

The safety profile of this compound indicates several hazard statements related to its handling:

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).
  • Precautionary Measures : Standard laboratory precautions should be adhered to when handling this compound.

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